2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylicacid 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylicacid
Brand Name: Vulcanchem
CAS No.: 1478221-87-2
VCID: VC7174119
InChI: InChI=1S/C6H5F3N2O2/c1-2-10-3(5(12)13)4(11-2)6(7,8)9/h1H3,(H,10,11)(H,12,13)
SMILES: CC1=NC(=C(N1)C(F)(F)F)C(=O)O
Molecular Formula: C6H5F3N2O2
Molecular Weight: 194.113

2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylicacid

CAS No.: 1478221-87-2

Cat. No.: VC7174119

Molecular Formula: C6H5F3N2O2

Molecular Weight: 194.113

* For research use only. Not for human or veterinary use.

2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylicacid - 1478221-87-2

Specification

CAS No. 1478221-87-2
Molecular Formula C6H5F3N2O2
Molecular Weight 194.113
IUPAC Name 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
Standard InChI InChI=1S/C6H5F3N2O2/c1-2-10-3(5(12)13)4(11-2)6(7,8)9/h1H3,(H,10,11)(H,12,13)
Standard InChI Key CUFGNFBBKATDQZ-UHFFFAOYSA-N
SMILES CC1=NC(=C(N1)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid belongs to the imidazole class of heterocyclic compounds, featuring a five-membered ring with two nitrogen atoms. The substituents—methyl (-CH₃), trifluoromethyl (-CF₃), and carboxylic acid (-COOH)—are positioned at the 2-, 4-, and 5-positions, respectively. This arrangement creates a polar yet lipophilic profile, enhancing its solubility in organic solvents while retaining limited aqueous solubility .

Table 1: Physicochemical Properties of 2-Methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic Acid

PropertyValueSource
Molecular FormulaC₆H₅F₃N₂O₂
Molecular Weight180.09 g/mol
Melting Point179–180°C
Boiling Point249°C
Density1.355 g/cm³
LogP (Partition Coefficient)1.736
Hazard CodeXi (Irritant)

The trifluoromethyl group significantly influences electronic properties, withdrawing electron density via its strong inductive effect, which stabilizes the imidazole ring and modulates reactivity .

Spectroscopic Characterization

Infrared (IR) spectroscopy of related imidazole-carboxylic acids reveals characteristic peaks for the carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretches (1100–1200 cm⁻¹) . Nuclear magnetic resonance (NMR) data for analogous compounds show distinct signals:

  • ¹H NMR: Methyl groups resonate at δ 2.5–3.0 ppm, while aromatic protons appear upfield due to electron-withdrawing effects .

  • ¹³C NMR: The carboxylic acid carbon is observed at ~170 ppm, with CF₃ carbons near 120 ppm (quartet, JCFJ_{C-F} ≈ 270 Hz) .

Mass spectrometry (MS) typically displays a molecular ion peak at m/z 180.04 (calculated for C₆H₅F₃N₂O₂), consistent with the exact mass .

Synthesis and Manufacturing

Heterocyclization Strategies

A common synthesis route involves the condensation of ethyl 4-(methylamino)-3-nitrobenzoate with aldehydes in the presence of sodium dithionite (Na₂S₂O₄) and DMSO. This one-pot method facilitates nitro group reduction and cyclization, yielding substituted imidazoles . For example:

Ethyl 4-(methylamino)-3-nitrobenzoate+3-Bromo-4-hydroxy-5-methoxybenzaldehydeNa2S2O4,DMSOImidazole intermediateNaOHCarboxylic acid product\text{Ethyl 4-(methylamino)-3-nitrobenzoate} + \text{3-Bromo-4-hydroxy-5-methoxybenzaldehyde} \xrightarrow{\text{Na}_2\text{S}_2\text{O}_4, \text{DMSO}} \text{Imidazole intermediate} \xrightarrow{\text{NaOH}} \text{Carboxylic acid product}

The final hydrolysis step under basic conditions (e.g., NaOH in ethanol) converts ester intermediates to carboxylic acids .

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the reactive trifluoromethyl group. Studies suggest that maintaining temperatures below 90°C and using anhydrous DMSO improves yields . Scalability remains limited due to the high cost of fluorinated precursors and the need for specialized equipment to handle corrosive byproducts .

Physicochemical and Thermodynamic Properties

Solubility and Stability

The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and dimethylformamide (DMF) . Thermal gravimetric analysis (TGA) shows decomposition above 250°C, aligning with its boiling point . The trifluoromethyl group enhances metabolic stability, making the compound resistant to oxidative degradation .

Computational Predictions

Density functional theory (DFT) calculations predict a planar imidazole ring with partial double-bond character in the N-C bonds. The carboxylic acid group participates in intramolecular hydrogen bonding, stabilizing the zwitterionic form in solid-state .

Applications in Pharmaceutical Chemistry

Drug Discovery

Imidazole derivatives are pivotal in designing kinase inhibitors and antimicrobial agents. The trifluoromethyl group in this compound enhances membrane permeability, as evidenced by its LogP value of 1.736, which is within the optimal range for blood-brain barrier penetration . Preliminary studies on analogous structures show inhibitory activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) .

Prodrug Development

The carboxylic acid moiety allows for esterification to prodrugs, improving oral bioavailability. For instance, methyl esters of similar imidazoles demonstrate 80% bioavailability in rodent models compared to 30% for the parent acid .

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